molecular formula C22H42O4 B580356 Bis(2-ethylhexyl)adipate-d8 CAS No. 1214718-98-5

Bis(2-ethylhexyl)adipate-d8

Cat. No. B580356
CAS RN: 1214718-98-5
M. Wt: 378.623
InChI Key: SAOKZLXYCUGLFA-QSIDXAOLSA-N
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Description

Bis(2-ethylhexyl)adipate-d8, also known as Bis(2-ethylhexyl) phthalate (DEHP), is an ester of adipic acid and 2-ethylhexanol . It is primarily used as a plasticizer in plastic technology to impart flexibility to rigid polymers . It is also an indirect food additive formed due to contact of adhesives with polymers .


Synthesis Analysis

The synthesis of Bis(2-ethylhexyl)adipate-d8 involves the esterification of adipic acid . This process has been described in a laboratory experiment suitable for graduate students, which involves following the progress of the reaction with simple acid/base titration enabling measurement of the acid number . The reaction mixture is left at room temperature overnight, and the second session starts the next day with a second AN measurement .


Molecular Structure Analysis

The molecular formula of Bis(2-ethylhexyl)adipate-d8 is C22H40O4-2 . It has a molecular weight of 368.5 g/mol . The IUPAC name for this compound is 2,2-bis(2-ethylhexyl)hexanedioate .


Chemical Reactions Analysis

As an ester, Bis(2-ethylhexyl)adipate-d8 reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .


Physical And Chemical Properties Analysis

Bis(2-ethylhexyl)adipate-d8 is a colorless to straw-colored liquid with a mild odor . It has a molecular weight of 368.5 g/mol . It has a topological polar surface area of 80.3 Ų . It is insoluble in water .

Scientific Research Applications

Plasticizer in Polymer Research

Bis(2-ethylhexyl)adipate-d8, also known as dioctyl adipate (DOA), is widely used as a plasticizer to improve the impact properties of polymers . Its addition to polymers like PVC increases flexibility and makes the material more pliable. This application is crucial in creating products that require a certain degree of elasticity or softness, such as medical tubing, food packaging films, and other consumer goods.

Food Packaging Material Development

Due to its compatibility with nitrocellulose and ethylcellulose, Bis(2-ethylhexyl)adipate-d8 is instrumental in producing clear films for food packaging . These films are designed to be non-toxic and safe for food contact, making them an essential component in the food industry for preserving freshness and extending shelf life.

Synthetic Rubber Industry

In the synthetic rubber industry, Bis(2-ethylhexyl)adipate-d8 serves as a softening agent, enhancing the elasticity and workability of rubber compounds . This application is particularly important for products that require durable yet flexible materials, such as tires, seals, and gaskets.

Additive in Adhesives

As an ester of adipic acid and 2-ethylhexanol, Bis(2-ethylhexyl)adipate-d8 acts as a plasticizing additive in adhesives . It helps in maintaining the adhesive’s flexibility and preventing it from becoming brittle over time. This property is especially valuable in applications where the adhesive must withstand mechanical stress or temperature variations.

Hydraulic Fluids and Lubricants

Bis(2-ethylhexyl)adipate-d8 is used as a component in hydraulic fluids and aircraft lubricants . Its stability and non-reactive nature make it suitable for systems where thermal and oxidative stability is required, ensuring the smooth operation of machinery and engines.

Indirect Food Additive

This compound can also be an indirect food additive resulting from its presence in polymers that come into contact with food . The safety of Bis(2-ethylhexyl)adipate-d8 in such applications is of paramount importance, and it is subject to stringent regulatory standards to ensure consumer health is not compromised.

Mechanism of Action

Target of Action

Bis(2-ethylhexyl)adipate-d8, also known as DOA, is primarily used as a plasticizer . Its main targets are rigid polymers, where it imparts flexibility . It is also an indirect food additive formed due to contact of adhesives with polymers . It has been reported to have effects on the kidney and liver .

Mode of Action

As a plasticizer, Bis(2-ethylhexyl)adipate-d8 works by embedding itself between the chains of polymers, spacing them apart (primarily PVC), and thus significantly lowering the glass transition temperature for the plastic and making it softer . It increases the flexibility of the material by reducing the attractive forces between polymer chains .

Biochemical Pathways

As a plasticizer, it is known to interact with the physical properties of polymers rather than participating in biochemical reactions .

Pharmacokinetics

. This could affect its absorption and distribution in biological systems. The compound is also stable, as indicated by its use in various industrial applications .

Result of Action

The primary result of Bis(2-ethylhexyl)adipate-d8’s action is the increased flexibility of polymers. This is particularly useful in the production of flexible plastics, including those used in food packaging . It is also used in synthetic rubber industries due to its compatibility with nitrocellulose and ethylcellulose .

Action Environment

The action of Bis(2-ethylhexyl)adipate-d8 is influenced by environmental factors. For instance, its efficacy as a plasticizer can be affected by temperature and the presence of other substances .

Safety and Hazards

Bis(2-ethylhexyl)adipate-d8 may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . It is incompatible with strong oxidizing agents .

Future Directions

Bis(2-ethylhexyl)adipate-d8 is used as a plasticizer in the preparation of various polymers . Recently, new alternative plasticizers have been launched on the market to overcome restrictions imposed on bis-2-ethylhexyl phthalate (DEHP), one of the major phthalates used worldwide . Adipic acid esters exhibit lower viscosities than phthalates and other plasticizers and are also used as plasticizers, mainly in food contact applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(2-ethylhexyl)adipate-d8 involves the esterification of adipic acid with deuterated 2-ethylhexanol in the presence of a catalyst.", "Starting Materials": [ "Adipic acid", "Deuterated 2-ethylhexanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Combine adipic acid and deuterated 2-ethylhexanol in a reaction flask", "Add a catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool and separate the organic layer", "Purify the product using techniques such as distillation or chromatography", "Analyze the product using NMR spectroscopy to confirm the incorporation of deuterium" ] }

CAS RN

1214718-98-5

Product Name

Bis(2-ethylhexyl)adipate-d8

Molecular Formula

C22H42O4

Molecular Weight

378.623

IUPAC Name

bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate

InChI

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2

InChI Key

SAOKZLXYCUGLFA-QSIDXAOLSA-N

SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC

synonyms

Hexanedioic Acid Bis(2-ethylhexyl)-d8 Ester;  ADO-d8;  ADO (Lubricating Oil)-d8;  Adimoll DO-d8;  Adipol 2EH-d8;  Arlamol DO-d8;  Bisoflex DOA-d8;  Crodamol DOA-d8;  DOA-d8;  Dermol DOA-d8;  Di(2-ethylhexyl) Adipate-d8;  Diacizer DOA-d8;  Diethylhexyl Adipate-d8

Origin of Product

United States

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